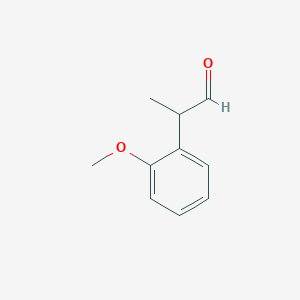![molecular formula C22H23ClN4O B13604374 N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of 7-chloroquinoline: The starting material, 7-chloroquinoline, can be synthesized using various methods such as the Skraup, Doebner von Miller, and Combes procedures.
Amination: The 7-chloroquinoline is then aminated with piperazine to form 4-(7-chloroquinolin-4-yl)piperazine.
Acylation: The resulting compound is acylated with benzyl chloroacetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as ultrasound irradiation and click chemistry have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide involves several molecular targets and pathways:
Antimalarial Activity: The compound inhibits the growth of Plasmodium falciparum by interfering with the heme detoxification pathway.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Piperaquine: Another antimalarial agent with a piperazine moiety.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide stands out due to its unique combination of a benzyl group, a chloroquinoline ring, and a piperazine moiety. This structural arrangement enhances its biological activity and broadens its range of applications compared to similar compounds .
Properties
Molecular Formula |
C22H23ClN4O |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H23ClN4O/c23-18-6-7-19-20(14-18)24-9-8-21(19)27-12-10-26(11-13-27)16-22(28)25-15-17-4-2-1-3-5-17/h1-9,14H,10-13,15-16H2,(H,25,28) |
InChI Key |
VMSFLPCQDWOFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



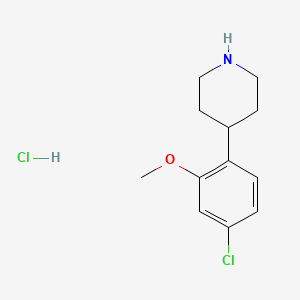
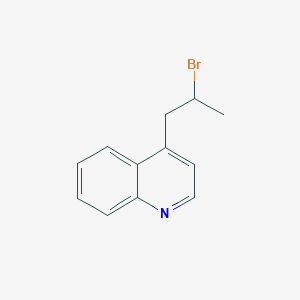

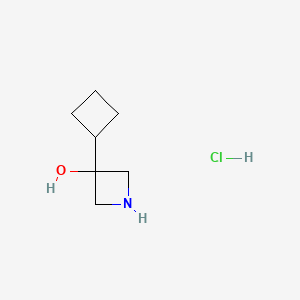

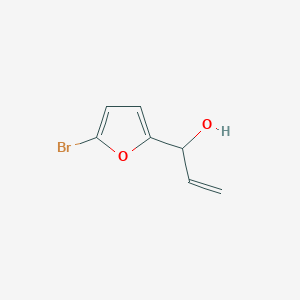
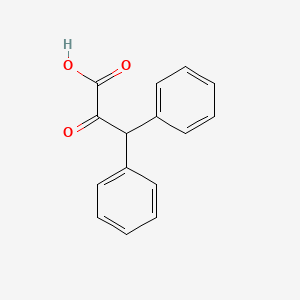
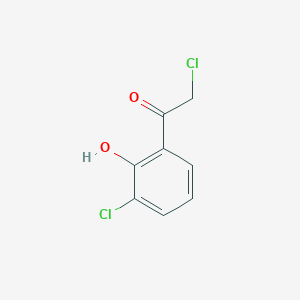
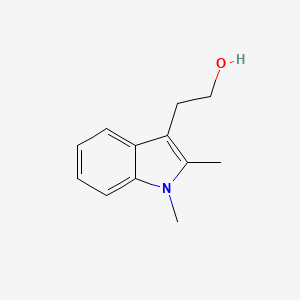
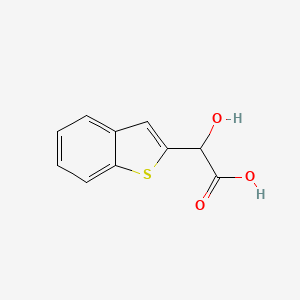
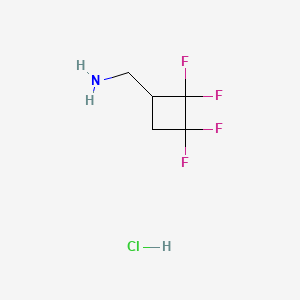
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
